molecular formula C16H16N4O2 B2481586 N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775378-02-3

N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2481586
CAS No.: 1775378-02-3
M. Wt: 296.33
InChI Key: ZRNQFODPIHDARY-UHFFFAOYSA-N
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Description

Pyrazinamide analogues, which include compounds similar to the one you mentioned, are of significant interest in medicinal chemistry . They are often synthesized for their potential bioactivity, particularly their antitubercular properties .


Synthesis Analysis

The synthesis of pyrazinamide analogues generally involves the reaction of pyrazine-2-carboxylic acids with various amines . The yield and reaction time can depend on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines .


Chemical Reactions Analysis

The chemical reactions involving pyrazinamide analogues are typically those involved in their synthesis. For example, the reaction of pyrazine-2-carboxylic acids with amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” would depend on its specific structure. Pyrazinamide analogues can vary widely in their properties .

Scientific Research Applications

Synthesis and Potential Anticancer Applications

Compounds structurally related to N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide have been synthesized and evaluated for their potential anticancer activities. For instance, derivatives of pyrazolo[3,4,5-kl]acridine and indolo[2,3-a]acridine have shown appreciable cytotoxicity in a panel of cell lines, indicating their potential as anticancer agents (Bu, Chen, Deady, & Denny, 2002). Furthermore, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the versatility of pyrazole derivatives in cancer research (Hassan, Hafez, & Osman, 2014).

Analgesic and Anti-inflammatory Activities

Research has also explored the analgesic and anti-inflammatory activities of pyrazolo[3,4-c]pyrazole derivatives, providing insights into their potential for treating pain and inflammation. A series of such derivatives exhibited significant analgesic and anti-inflammatory activities, underscoring the therapeutic potential of pyrazole-based compounds in managing pain and inflammatory conditions (More et al., 2022).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of pyrazine and pyrazole derivatives have been a subject of interest, with several studies reporting the synthesis and evaluation of such compounds. Arylazopyrazole pyrimidone clubbed heterocyclic compounds were synthesized and showed promising antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). Additionally, novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles were synthesized, with future studies planned to investigate their pharmacological activities (El‐Dean et al., 2018).

Future Directions

The future directions for research into pyrazinamide analogues could include further exploration of their antitubercular activity, synthesis of new analogues, and investigation of their mechanisms of action .

Properties

IUPAC Name

N-(2-ethylphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-3-11-6-4-5-7-12(11)18-15(21)13-8-14-16(22)17-10(2)9-20(14)19-13/h4-9H,3H2,1-2H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNQFODPIHDARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NN3C=C(NC(=O)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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